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Compound of Interest

Compound Name: Piperidine-2-carbaldehyde

Cat. No.: B177073

For researchers, scientists, and drug development professionals, Piperidine-2-carbaldehyde
and its derivatives are pivotal building blocks in the synthesis of a wide array of
pharmacologically active compounds. This technical guide provides a comprehensive overview
of the commercial availability of Piperidine-2-carbaldehyde, detailed experimental protocols
for its synthesis, and its application in the construction of complex therapeutic scaffolds.

The piperidine moiety is a ubiquitous structural motif in numerous pharmaceuticals, valued for
its ability to confer desirable physicochemical properties and to serve as a versatile scaffold for
further chemical modification.[1][2] Piperidine-2-carbaldehyde, in particular, is a key
intermediate, offering a reactive aldehyde functionality for the construction of more complex
molecular architectures, notably in the synthesis of indole alkaloids and their analogues.[3][4]

Commercial Sourcing and Specifications

Piperidine-2-carbaldehyde is commercially available from a variety of chemical suppliers,
primarily in the form of its more stable hydrochloride salt or as N-protected derivatives. The
parent compound, being a secondary amine with a reactive aldehyde, can be prone to self-
condensation and oxidation. For this reason, suppliers often provide it in protected forms to
ensure stability and handling ease.

Key chemical identifiers and typical specifications from various suppliers are summarized in the
table below. Researchers should always refer to the supplier's certificate of analysis for lot-
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specific data.

Molecular . Representat
Compound CAS Molecular . Typical .
Weight ( . ive
Name Number Formula Purity .
g/mol) Suppliers
Piperidine-2- ChemScene,
144876-20-0 CesH11NO 113.16 >98%
carbaldehyde BLD Pharm
L Sigma-
Piperidine-2- ]
1159825-30- Aldrich,
carbaldehyde CeH12CINO 149.62 90% - 97% )
] 5 Amadis
hydrochloride ]
Chemical
N-Cbz- Santa Cruz
piperidine-2- 105706-76-1 C14H17NO3 247.29 >97% Biotechnolog
carbaldehyde y, Cenmed
1-Boc- Fisher
piperidine-2- Scientific,
137076-22-3 C11H19NOs 213.27 95% - 97% _
carboxaldehy Sigma-
de Aldrich

Storage Conditions: Due to the potential for instability, it is generally recommended to store

Piperidine-2-carbaldehyde and its derivatives under an inert atmosphere, refrigerated (2-

8°C), and protected from light.[5][6] The hydrochloride salt offers enhanced stability for long-

term storage.

Experimental Protocols: Synthesis of N-Boc-
Piperidine-2-carbaldehyde

For many synthetic applications, particularly in multi-step sequences, the use of an N-protected

form of Piperidine-2-carbaldehyde is essential to prevent unwanted side reactions. The tert-

butoxycarbonyl (Boc) protecting group is commonly employed due to its stability under a range

of reaction conditions and its facile removal under acidic conditions.

The synthesis of N-Boc-Piperidine-2-carbaldehyde is typically achieved through the oxidation

of the corresponding commercially available alcohol, N-Boc-2-piperidinemethanol. Two
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common and effective oxidation methods are the Dess-Martin periodinane (DMP) oxidation and
the Swern oxidation. These methods are favored for their mild reaction conditions and high
yields.[1][7]

Protocol 1: Dess-Martin Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine reagent to selectively oxidize primary
alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[1][8]

Materials:

e N-Boc-2-piperidinemethanol

e Dess-Martin Periodinane (DMP)

¢ Dichloromethane (DCM), anhydrous

e Saturated aqueous sodium thiosulfate (Na2S20s3) solution
o Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Magnesium sulfate (MgS0Oa4), anhydrous

¢ Nitrogen gas supply

o Standard laboratory glassware and magnetic stirrer
Procedure:

» Dissolve N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane (to a
concentration of approximately 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

e Cool the solution to 0°C using an ice bath.

e To the cooled solution, add Dess-Martin Periodinane (1.2 equivalents) portion-wise, ensuring
the temperature remains close to 0°C.

» Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the
progress of the reaction by Thin Layer Chromatography (TLC).
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e Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium
thiosulfate and saturated aqueous sodium bicarbonate.

« Stir the biphasic mixture vigorously until the layers become clear.
o Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude
N-Boc-piperidine-2-carbaldehyde.

e The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed
by the addition of a hindered base like triethylamine. This method is also highly effective for the
oxidation of primary alcohols to aldehydes.[7]

Materials:

e N-Boc-2-piperidinemethanol

e Oxalyl chloride

¢ Dimethyl sulfoxide (DMSOQO), anhydrous

o Triethylamine (TEA)

e Dichloromethane (DCM), anhydrous

o Nitrogen gas supply

o Standard laboratory glassware and magnetic stirrer

Procedure:
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 In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet,
prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane.

e Cool the solution to -78°C using a dry ice/acetone bath.

e Slowly add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous dichloromethane
via the dropping funnel, maintaining the temperature below -60°C.

 After stirring for 15 minutes, add a solution of N-Boc-2-piperidinemethanol (1.0 equivalent) in
anhydrous dichloromethane dropwise, again keeping the temperature below -60°C.

e Stir the mixture for 30 minutes at -78°C.

o Add triethylamine (5.0 equivalents) dropwise, and continue stirring for another 30 minutes at
-78°C.

 Allow the reaction to slowly warm to room temperature.

e Quench the reaction by adding water.

o Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

o Combine the organic layers, wash sequentially with dilute HCI, saturated aqueous sodium
bicarbonate, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to afford the crude product.

Purify by flash column chromatography on silica gel as needed.

Application in the Synthesis of Biologically Active
Molecules: The Pictet-Spengler Reaction

A prominent application of Piperidine-2-carbaldehyde is in the Pictet-Spengler reaction to
construct the tetrahydro-3-carboline scaffold.[9] This reaction is a cornerstone in the synthesis
of numerous indole alkaloids and their analogues, many of which exhibit significant biological
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activity.[3][4] For instance, the tetrahydro-[3-carboline core is a key feature in compounds
designed as phosphodiesterase inhibitors, such as tadalafil and its analogues.[5][6]

The following experimental workflow illustrates the synthesis of a piperidinyl-B-carboline, a key
intermediate for the development of novel therapeutic agents.

(eg. TPAIDCM)

‘Amide Coupling or

Click to download full resolution via product page

Synthetic workflow for a piperidinyl-3-carboline.

Protocol 3: Pictet-Spengler Reaction and Subsequent
Functionalization

This protocol details the acid-catalyzed condensation of N-Boc-piperidine-2-carbaldehyde
with tryptamine, followed by deprotection and further derivatization.

Materials:

N-Boc-piperidine-2-carbaldehyde

Tryptamine

Trifluoroacetic acid (TFA)

Dichloromethane (DCM), anhydrous
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e Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Magnesium sulfate (MgSOa), anhydrous

o Appropriate carboxylic acid/acyl chloride or alkyl halide for derivatization

e Coupling agents (e.g., HATU, HOBt) or base (e.qg., triethylamine) for derivatization
» Nitrogen gas supply

o Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Pictet-Spengler Reaction

e Dissolve tryptamine (1.0 equivalent) and N-Boc-piperidine-2-carbaldehyde (1.1
equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

e Cool the solution to 0°C.
o Add trifluoroacetic acid (1.2 equivalents) dropwise.
 Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

e Upon completion, carefully neutralize the reaction with saturated aqueous sodium
bicarbonate solution.

o Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
» Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

» Filter and concentrate under reduced pressure to yield crude N-Boc-1-(piperidin-2-
yI)-1,2,3,4-tetrahydro-B-carboline, which can be purified by column chromatography.

Step 2: Boc Deprotection

» Dissolve the purified product from Step 1 in dichloromethane.
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e Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) at 0°C.
 Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.
o Concentrate the reaction mixture under reduced pressure.

o Redissolve the residue in dichloromethane and wash with saturated aqueous sodium
bicarbonate to neutralize any remaining acid.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 1-
(piperidin-2-yl)-1,2,3,4-tetrahydro-f3-carboline.

Step 3: N-Functionalization (Example: Amide Coupling)

» Dissolve the deprotected B-carboline from Step 2 (1.0 equivalent) and the desired carboxylic
acid (1.1 equivalents) in a suitable solvent like DMF.

e Add a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine
(DIPEA) (2.0 equivalents).

 Stir the reaction at room temperature until completion as monitored by TLC.

o Work up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl
acetate).

e Wash the combined organic layers with water and brine, dry over anhydrous magnesium
sulfate, filter, and concentrate.

» Purify the final product by column chromatography or recrystallization.

This modular synthetic approach allows for the generation of a library of diverse [3-carboline
derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
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Overall synthetic strategy from 2-piperidinemethanol.
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Conclusion

Piperidine-2-carbaldehyde is a readily accessible and highly versatile chemical intermediate
for the synthesis of complex nitrogen-containing heterocyclic compounds. While its direct
commercial availability is limited due to stability concerns, its hydrochloride salt and N-
protected derivatives are widely available from numerous suppliers. The straightforward
synthesis of N-protected Piperidine-2-carbaldehyde from the corresponding alcohol via mild
oxidation methods like the Dess-Martin or Swern oxidation makes it a practical starting material
for research and development. Its utility is particularly highlighted in the Pictet-Spengler
reaction for the construction of -carboline scaffolds, which are central to the development of
new therapeutic agents. The protocols and workflows outlined in this guide provide a solid
foundation for researchers to utilize Piperidine-2-carbaldehyde in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Commercial Availability of Piperidine-2-carbaldehyde: A
Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177073#commercial-availability-of-piperidine-2-
carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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